molecular formula C19H23NOS B11171234 N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B11171234
M. Wt: 313.5 g/mol
InChI Key: GCAPFQYGOWXSLA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-butylphenylamine with 4-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-4-methoxybenzenesulfonamide
  • 4-butyl-N-[(4-methylphenyl)sulfonyl]benzamide
  • N-(4-formylphenyl)-acetamide

Uniqueness

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both a butyl group and a sulfanyl group attached to the phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C19H23NOS/c1-3-4-5-16-8-10-17(11-9-16)20-19(21)14-22-18-12-6-15(2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21)

InChI Key

GCAPFQYGOWXSLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C

Origin of Product

United States

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